6-O-alpha-Maltosyl-beta-cyclodextrin
Overview
Description
6-O-alpha-Maltosyl-beta-cyclodextrin is a derivative of beta-cyclodextrin, a cyclic oligosaccharide composed of seven glucose units linked by alpha-1,4-glycosidic bonds. This compound is modified by the addition of a maltose unit at the 6-O position, enhancing its solubility and ability to form inclusion complexes with various molecules. It is widely used in pharmaceutical, chemical, and biotechnological applications due to its unique properties.
Mechanism of Action
Target of Action
The primary target of 6-O-alpha-Maltosyl-beta-cyclodextrin (also known as 6-O-alpha-D-Maltosyl-beta-cyclodextrin) is cellular cholesterol . This compound acts as a cellular cholesterol modifier .
Mode of Action
This compound interacts with its target by forming a soluble inclusion complex with cholesterol . This interaction effectively extracts cholesterol from cells .
Biochemical Pathways
The compound’s interaction with cholesterol affects the cholesterol trafficking pathway within cells . The reduction in cellular cholesterol triggered by this compound is restored through the introduction of a cholesterol/6-O-alpha-Maltosyl-beta-cyclodextrin inclusion complex, which replenishes the cholesterol levels without inducing cytotoxicity .
Result of Action
The primary molecular effect of this compound’s action is the removal of cholesterol from cells and the subsequent restoration of cellular cholesterol levels . This can lead to changes in the expression of certain proteins, such as ABCA1 and ABCG1 .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound has been used to create a chiral sensing platform for the selective electrochemical recognition of tyrosine enantiomers . This suggests that the compound’s action can be influenced by the presence of specific molecules in its environment.
Biochemical Analysis
Biochemical Properties
6-O-alpha-Maltosyl-beta-cyclodextrin interacts with cholesterol, forming soluble inclusion complexes . This interaction with cholesterol plays a significant role in biochemical reactions, particularly those involving cellular cholesterol homeostasis .
Cellular Effects
The effects of this compound on cells are primarily related to its ability to modify cellular cholesterol levels . By forming inclusion complexes with cholesterol, it can effectively remove cholesterol from cells . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to cholesterol and forming soluble inclusion complexes . This interaction can lead to changes in gene expression and potentially influence the activity of enzymes and other biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, the removal of cellular cholesterol by this compound can be replenished by the addition of a cholesterol/6-O-alpha-Maltosyl-beta-cyclodextrin inclusion complex without causing cytotoxicity .
Metabolic Pathways
This compound is involved in the metabolic pathway related to cholesterol homeostasis . It interacts with cholesterol to form soluble inclusion complexes, which can influence metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely related to its interactions with cholesterol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-O-alpha-Maltosyl-beta-cyclodextrin typically involves the enzymatic or chemical modification of beta-cyclodextrin. One common method is the enzymatic transglycosylation using maltose as the donor and beta-cyclodextrin as the acceptor. This reaction is catalyzed by enzymes such as cyclodextrin glycosyltransferase under mild conditions, typically at a pH of 5-7 and a temperature range of 30-50°C .
Industrial Production Methods: Industrial production of this compound involves large-scale enzymatic processes, ensuring high yield and purity. The process includes the preparation of beta-cyclodextrin, enzymatic modification, purification through crystallization or chromatography, and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 6-O-alpha-Maltosyl-beta-cyclodextrin undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like sodium periodate, leading to the formation of dialdehyde derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced cyclodextrin derivatives.
Common Reagents and Conditions:
Oxidation: Sodium periodate in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol or water at room temperature.
Substitution: Tosyl chloride in pyridine at 0-5°C.
Major Products:
Oxidation: Dialdehyde derivatives.
Reduction: Reduced cyclodextrin derivatives.
Substitution: Tosylated cyclodextrin derivatives.
Scientific Research Applications
6-O-alpha-Maltosyl-beta-cyclodextrin has a wide range of applications in scientific research:
Chemistry: Used as a chiral selector in chromatography for the separation of enantiomers.
Biology: Employed in the study of protein-ligand interactions and as a solubilizing agent for hydrophobic molecules.
Comparison with Similar Compounds
Beta-cyclodextrin: The parent compound, less soluble and less effective in forming inclusion complexes compared to 6-O-alpha-Maltosyl-beta-cyclodextrin.
2-Hydroxypropyl-beta-cyclodextrin: Another derivative with enhanced solubility, commonly used in pharmaceutical formulations.
Methyl-beta-cyclodextrin: Known for its ability to extract cholesterol from cell membranes, similar to this compound.
Uniqueness: this compound is unique due to its specific modification with a maltose unit, which significantly enhances its solubility and ability to form stable inclusion complexes. This makes it particularly valuable in applications requiring high solubility and stability, such as drug delivery and biochemical research .
Biological Activity
6-O-α-Maltosyl-β-cyclodextrin (Mal-βCD) is a cyclodextrin derivative that has garnered attention for its potential biological activities, particularly in cholesterol modulation and drug delivery systems. This article explores its biological activity, highlighting key research findings, case studies, and data tables.
Overview of 6-O-α-Maltosyl-β-Cyclodextrin
6-O-α-Maltosyl-β-cyclodextrin is synthesized by the enzymatic modification of β-cyclodextrin with maltose. This compound exhibits unique properties that enhance its interaction with various biological molecules, notably cholesterol. Mal-βCD forms soluble inclusion complexes with cholesterol, which are crucial for its biological activity. It is characterized by low cytotoxicity and favorable physicochemical properties, making it suitable for pharmaceutical applications .
The primary mechanism by which Mal-βCD exerts its biological effects involves the formation of inclusion complexes with cholesterol. This interaction leads to:
- Cholesterol Modulation : Mal-βCD effectively removes cellular cholesterol, which can influence cellular signaling pathways and the expression of specific proteins involved in cholesterol transport .
- Regulation of ABC Transporters : Studies have shown that treatment with Mal-βCD downregulates the expression of ATP-binding cassette (ABC) transporters such as ABCA1 and ABCG1 in mastocytoma P-815 cells. Conversely, replenishing cholesterol via inclusion complexes restores the expression levels of these transporters .
Case Study 1: Niemann-Pick Disease Type C (NPC)
A significant study evaluated the efficacy of Mal-βCD as a therapeutic agent for Niemann-Pick disease type C, a lysosomal storage disorder characterized by impaired cholesterol trafficking. The research demonstrated that:
- In Vitro Efficacy : Mal-βCD reduced intracellular cholesterol levels in Npc1-deficient Chinese hamster ovary (CHO) cells, improving lysosomal function .
- In Vivo Results : Weekly subcutaneous injections of Mal-βCD in Npc1-deficient mice led to improvements in abnormal cholesterol metabolism and reduced liver enlargement. Additionally, cerebroventricular injections prevented neurodegeneration and motor dysfunction .
Case Study 2: Drug Delivery Applications
Mal-βCD has been explored for enhancing the bioavailability of poorly soluble drugs. For instance:
- Fraxinellone Formulation : A formulation study showed that incorporating fraxinellone with Mal-βCD significantly improved its oral bioavailability by 5.8-fold compared to the free drug . The study highlighted the potential of Mal-βCD in creating effective drug delivery systems.
Table 1: Biological Activities of 6-O-α-Maltosyl-β-Cyclodextrin
Table 2: Efficacy in Niemann-Pick Disease Models
Treatment | Dosage | Effect on Cholesterol Levels | Outcome |
---|---|---|---|
Mal-βCD Subcutaneous | 2.9 mmol/kg | Reduced serum transaminases (ALT/AST) | Ameliorated liver dysfunction |
Mal-βCD Cerebroventricular | 21.4 μmol/kg | Prevented Purkinje cell loss | Improved motor function |
Properties
IUPAC Name |
(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-10-[[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-5,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H90O45/c55-1-10-19(63)20(64)29(73)47(83-10)92-38-11(2-56)84-46(30(74)21(38)65)82-9-18-45-28(72)37(81)54(91-18)98-44-17(8-62)89-52(35(79)26(44)70)96-42-15(6-60)87-50(33(77)24(42)68)94-40-13(4-58)85-48(31(75)22(40)66)93-39-12(3-57)86-49(32(76)23(39)67)95-41-14(5-59)88-51(34(78)25(41)69)97-43-16(7-61)90-53(99-45)36(80)27(43)71/h10-81H,1-9H2/t10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20+,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46+,47-,48?,49-,50-,51-,52-,53-,54-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFSFPJHBIGWPMD-PBVGKYIBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C4C(C(C(O3)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(O4)C(C1O)O)CO)CO)CO)CO)CO)CO)O)O)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@@H]4[C@@H]([C@H]([C@H](O3)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](OC([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@@H]([C@@H]([C@H]9O)O)O[C@@H]1[C@H](O[C@H](O4)[C@@H]([C@H]1O)O)CO)CO)CO)CO)CO)CO)O)O)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H90O45 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1459.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does the branched structure of 6-O-alpha-Maltosyl-beta-cyclodextrin influence its inclusion complex formation compared to non-branched beta-cyclodextrin?
A: Research indicates that the branched structure of this compound significantly impacts its ability to form inclusion complexes, especially with geometric isomers. Studies demonstrate that this branched cyclodextrin exhibits selectivity towards cis isomers of compounds like estradiol, retinoic acid, and glycyrrhetinic acid, while demonstrating a preference for trans isomers of molecules like citral and quinine []. This selectivity is attributed to the specific spatial arrangements arising from the branched maltosyl groups attached to the beta-cyclodextrin core, influencing the fit and binding affinity of guest molecules. In contrast, non-branched beta-cyclodextrin displays less pronounced selectivity towards geometric isomers.
Q2: What unique enzymatic properties does the glycogen-debranching enzyme from Sulfolobus shibatae possess, and how can these properties be utilized in the modification of starch?
A: The glycogen-debranching enzyme (SSGDE) from the hyperthermophilic archaeon Sulfolobus shibatae exhibits a distinct dual functionality, acting as both an amylo-1,6-glucosidase and an alpha-1,4-glucanotransferase []. This unique characteristic allows it to efficiently hydrolyze branch points in starch and transfer maltooligosyl residues. SSGDE effectively hydrolyzes pullulan into maltotriose and converts this compound into maltose and beta-cyclodextrin []. This dual functionality makes SSGDE a promising candidate for industrial applications, particularly in starch modification. Its ability to operate at high temperatures (optimal at 85°C) makes it suitable for processes requiring elevated temperatures [], potentially leading to efficient and cost-effective starch conversion processes for dextrin production.
Q3: What makes this compound a promising candidate for drug delivery compared to its non-branched counterpart?
A: Research suggests that this compound exhibits certain properties that make it potentially advantageous for drug delivery applications compared to non-branched beta-cyclodextrin. Notably, its solubility in water and methanol-water solutions is significantly higher []. This enhanced solubility is crucial for drug delivery systems, as it allows for greater drug loading and potentially improves bioavailability. Additionally, this compound demonstrates significantly lower hemolytic activity towards human erythrocytes and negligible cytotoxicity in Caco-2 cells at concentrations up to 200 μM []. This improved safety profile compared to its non-branched counterpart makes it a more attractive candidate for developing drug delivery systems with reduced toxicity concerns.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.